molecular formula C7H8Na3O8P B176501 Shikimate-3-phosphate trisodium salt CAS No. 143393-03-7

Shikimate-3-phosphate trisodium salt

Cat. No.: B176501
CAS No.: 143393-03-7
M. Wt: 320.08 g/mol
InChI Key: SQZCNOWSDNBSGQ-PFYBVYJXSA-K
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Description

Shikimate-3-phosphate (sodium salt) is a chemical compound that plays a crucial role in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in microorganisms and plants. This pathway is absent in animals, making it a target for herbicides and antimicrobial agents .

Mechanism of Action

Target of Action

Shikimate-3-phosphate trisodium salt (S-3-P Trisodium) primarily targets the enzyme 5-Enolpyruvoyl-shikimate 3-phosphate synthase (EPSPS) . EPSPS is a key enzyme in the shikimate pathway, which is responsible for the production of aromatic amino acids and chorismate-derived secondary metabolites in plants, fungi, and microorganisms .

Mode of Action

S-3-P Trisodium acts as a substrate for EPSPS . It binds to the active site of the enzyme, thereby inhibiting its function . This interaction prevents the normal functioning of the shikimate pathway, leading to a disruption in the synthesis of aromatic amino acids .

Biochemical Pathways

The compound is derived from the shikimate pathway, a biochemical pathway present in plants, fungi, and some bacteria that is responsible for the biosynthesis of aromatic amino acids and other metabolites . As an intermediate in the shikimate pathway, S-3-P Trisodium plays a crucial role in the biosynthesis of aromatic amino acids .

Pharmacokinetics

It is known that the compound is soluble in water , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The inhibition of EPSPS by S-3-P Trisodium leads to a disruption in the shikimate pathway, preventing the synthesis of aromatic amino acids . This can have significant effects at the molecular and cellular levels, particularly in organisms that rely on the shikimate pathway for the production of these essential compounds .

Action Environment

The action of S-3-P Trisodium can be influenced by various environmental factors. For instance, the compound’s solubility in water suggests that it may be more effective in aqueous environments

Preparation Methods

Synthetic Routes and Reaction Conditions

Shikimate-3-phosphate (sodium salt) can be synthesized through the phosphorylation of shikimate using shikimate kinase. The reaction involves the transfer of a phosphate group from adenosine triphosphate (ATP) to the hydroxyl group at the third position of shikimate .

Industrial Production Methods

Industrial production of shikimate-3-phosphate (sodium salt) typically involves microbial fermentation processes. Microorganisms such as Escherichia coli are genetically engineered to overproduce shikimate, which is then phosphorylated to form shikimate-3-phosphate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Shikimate-3-phosphate (sodium salt) is unique in its role as an intermediate in the shikimate pathway, specifically acting as a substrate for EPSPS. This makes it a critical target for herbicides like glyphosate, which inhibit EPSPS and disrupt the biosynthesis of aromatic amino acids .

Properties

IUPAC Name

trisodium;(3R,4S,5R)-4,5-dihydroxy-3-phosphonatooxycyclohexene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11O8P.3Na/c8-4-1-3(7(10)11)2-5(6(4)9)15-16(12,13)14;;;/h2,4-6,8-9H,1H2,(H,10,11)(H2,12,13,14);;;/q;3*+1/p-3/t4-,5-,6+;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQZCNOWSDNBSGQ-PFYBVYJXSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C=C1C(=O)[O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@@H](C=C1C(=O)[O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Na3O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90472277
Record name Shikimate-3-phosphate trisodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143393-03-7
Record name Shikimate-3-phosphate trisodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 143393-03-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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